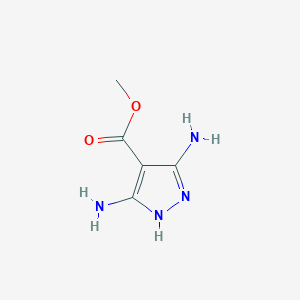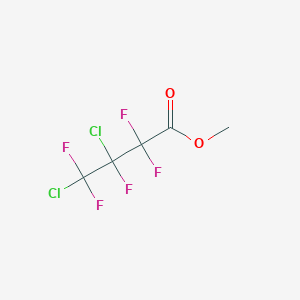
(4-Bromobutoxy)benzene
Descripción general
Descripción
(4-Bromobutoxy)benzene, also known as 4-Bromobutyl phenyl ether, is an organic compound with the molecular formula C10H13BrO. It is a derivative of benzene where a bromobutoxy group is attached to the benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(4-Bromobutoxy)benzene can be synthesized through the reaction of phenol with 1,4-dibromobutane in the presence of a base such as potassium hydroxide. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ether bond. The general reaction scheme is as follows:
C6H5OH+BrCH2CH2CH2CH2BrKOHC6H5OCH2CH2CH2CH2Br+KBr
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of phase transfer catalysts to enhance the reaction rate and yield. The reaction is carried out in a suitable solvent, and the product is purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
(4-Bromobutoxy)benzene undergoes various types of chemical reactions, including:
Nucleophilic substitution reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction reactions: The bromine atom can be reduced to form the corresponding butoxybenzene.
Common Reagents and Conditions
Nucleophilic substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in an ether solvent.
Major Products Formed
Nucleophilic substitution: Formation of 4-butoxyphenol or other substituted phenols.
Oxidation: Formation of 4-butoxybenzoic acid or 4-butoxybenzaldehyde.
Reduction: Formation of 4-butoxybenzene.
Aplicaciones Científicas De Investigación
(4-Bromobutoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4-Bromobutoxy)benzene involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The ether linkage in the compound provides stability and influences its reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromobutyl phenyl ether
- 1-Bromo-4-phenoxybutane
- Phenoxybutyl bromide
Uniqueness
(4-Bromobutoxy)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to other similar compounds, it offers a balance of reactivity and stability, making it suitable for various synthetic applications.
Propiedades
IUPAC Name |
4-bromobutoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c11-8-4-5-9-12-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLISOIWPZSVIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90152648 | |
| Record name | 4-Bromobutyl phenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90152648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1200-03-9 | |
| Record name | (4-Bromobutoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1200-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Bromobutoxy)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001200039 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1200-03-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17155 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, (4-bromobutoxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Bromobutyl phenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90152648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromobutyl phenyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.499 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (4-BROMOBUTOXY)BENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y5HC635AAU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the significance of the crystal structures of 1,3-Bis(4-bromobutyoxy)benzene and 1,4-Bis(4-bromobutyoxy)benzene?
A1: Understanding the crystal structures of these compounds provides insights into their solid-state packing and intermolecular interactions. For example, the research reveals that both isomers utilize C–H⋯π interactions to form chains or herringbone packing motifs in their respective crystal lattices [, ]. This information can be valuable for predicting physical properties, such as melting point and solubility, and potentially informing the design of materials with specific properties.
Q2: What are C–H⋯π interactions, and why are they important in the context of these compounds?
A2: C–H⋯π interactions are a type of weak hydrogen bond that occurs between a slightly positively charged hydrogen atom (C–H) and the electron-rich π-system of an aromatic ring. While individually weak, these interactions can collectively influence the arrangement of molecules in the solid state [, ]. Understanding these interactions can help predict and control the packing of molecules in materials, potentially leading to the development of new materials with tailored properties.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4'-Acetyl[1,1'-biphenyl]-2-carboxylate](/img/structure/B73585.png)






![2-[2-(1H-indol-3-yl)ethylselanyl]acetic acid](/img/structure/B73597.png)





